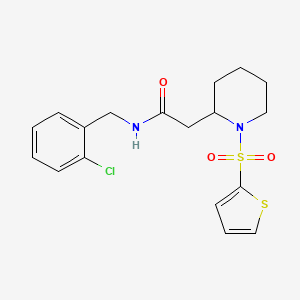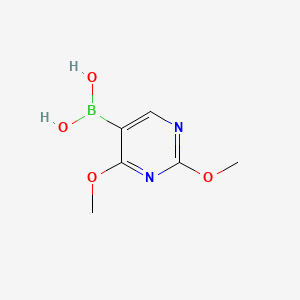
1-(Cyclohexylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CXMTO and has a unique chemical structure that makes it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of CXMTO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. CXMTO has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell growth and proliferation. CXMTO has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide levels in cells.
Biochemical and Physiological Effects
CXMTO has been shown to have several biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that CXMTO can induce apoptosis (programmed cell death) in cancer cells, as well as protect neurons from oxidative stress. In vivo studies have shown that CXMTO can reduce tumor growth in animal models of cancer, as well as improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CXMTO in lab experiments is its unique chemical structure, which allows it to interact with certain enzymes and signaling pathways in cells. Another advantage is its potential for use in a variety of fields, including medicinal chemistry, material science, and organic electronics. However, one limitation of using CXMTO in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on CXMTO. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of interest is its use in the production of OLEDs and OFETs, as well as its potential as a hole-transporting material in perovskite solar cells. Further research is also needed to fully understand the mechanism of action of CXMTO and its interactions with enzymes and signaling pathways in cells.
Synthesis Methods
The synthesis of CXMTO involves several steps, starting with the reaction of cyclohexylmethylamine and ethyl acetoacetate. The resulting product is then reacted with thiophene-2-carboxylic acid to form the intermediate compound. Finally, the intermediate compound is reacted with hydrazine hydrate to produce CXMTO.
Scientific Research Applications
CXMTO has been extensively researched for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, CXMTO has been studied for its potential as an anti-cancer agent, as well as for its neuroprotective effects. In material science, CXMTO has been investigated for its use in the production of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In organic electronics, CXMTO has been studied for its potential as a hole-transporting material in perovskite solar cells.
properties
IUPAC Name |
1-(cyclohexylmethyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-15-9-13(11-20(15)10-12-5-2-1-3-6-12)17-18-16(19-22-17)14-7-4-8-23-14/h4,7-8,12-13H,1-3,5-6,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFFOYNGNQMFRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2354436.png)


![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)


![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)
![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)

![tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2354448.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2354458.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354459.png)